molecular formula C12H19NO3S B14912925 n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine

n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine

Cat. No.: B14912925
M. Wt: 257.35 g/mol
InChI Key: DLDPDHUIJKYLIV-UHFFFAOYSA-N
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Description

n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a methylsulfonyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzyl chloride and 1-(methylsulfonyl)propan-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include additional steps such as solvent extraction and distillation to further purify the compound.

Chemical Reactions Analysis

Types of Reactions

n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • n-(2-Methoxybenzyl)-1-(methylsulfonyl)ethanamine
  • n-(2-Methoxybenzyl)-1-(methylsulfonyl)butan-2-amine
  • n-(2-Methoxybenzyl)-1-(methylsulfonyl)pentan-2-amine

Uniqueness

n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine is unique due to its specific structural features, such as the presence of both a methoxybenzyl group and a methylsulfonyl group

Properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methylsulfonylpropan-2-amine

InChI

InChI=1S/C12H19NO3S/c1-10(9-17(3,14)15)13-8-11-6-4-5-7-12(11)16-2/h4-7,10,13H,8-9H2,1-3H3

InChI Key

DLDPDHUIJKYLIV-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C)NCC1=CC=CC=C1OC

Origin of Product

United States

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